
3-Mercapto-2-methylpenta-1-ol
描述
3-Mercapto-2-methylpenta-1-ol is a sulfur-containing organic compound known for its distinctive onion-like aroma. It is a key component in the flavor profile of onions and other allium vegetables. This compound has garnered significant interest due to its potent odor and its role in food chemistry .
准备方法
3-Mercapto-2-methylpenta-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of thiol ethanol with 2-bromo-3-methylpentane . Another method includes a highly diastereoselective aldol reaction using a chiral auxiliary process, followed by further derivatization to yield the enantiopure compound . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
化学反应分析
3-Mercapto-2-methylpenta-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, often with alkyl halides. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
科学研究应用
Food Science Applications
Flavoring Agent
3-Mercapto-2-methylpenta-1-ol is classified as a key flavor compound found in onions (Allium cepa). It is known for its potent aroma and is utilized as a flavoring agent in food products. The flavor quality of this compound is highly concentration-dependent; at low concentrations (0.5 ppb), it exhibits a pleasant meat broth-like odor, while higher concentrations can yield more pronounced onion characteristics .
Odor Threshold and Sensory Evaluation
Research indicates that humans can detect this compound at extremely low thresholds, with sensitivity measured at approximately 0.90 ppb . The unique activation of the human odorant receptor OR2M3 by this compound suggests its significance in food perception and sensory evaluation . This specificity allows for enhanced detection of savory flavors, particularly in culinary applications where umami enhancement is desired .
Biological Research Applications
Potential Therapeutic Uses
Recent studies have explored the biological activity of compounds related to this compound. For instance, derivatives of mercapto compounds have shown promising anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and SKOV3 (ovarian cancer) cells . The cytotoxic activity observed in these studies highlights the potential for developing new therapeutic agents based on the structural framework of this compound.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of bioactive compounds with biological targets. These studies suggest that mercapto derivatives may bind effectively to specific sites involved in cell proliferation pathways, indicating their potential use in cancer therapy .
Case Studies
Sensory Research on Oral Sensitivity
A notable study examined the oral sensitivity to this compound and its impact on taste perception. It was found that this compound enhances savory intensity when consumed, likely due to retronasal aroma rather than direct taste . This finding emphasizes the importance of aroma compounds in modulating flavor perception in foods.
Detection Mechanisms
Another significant research effort focused on characterizing the human odorant receptor OR2M3's response to this compound. The study revealed that OR2M3 is highly tuned to detect this compound specifically, which may explain its critical role in food-related olfactory functions .
作用机制
The mechanism by which 3-Mercapto-2-methylpenta-1-ol exerts its effects is primarily through its interaction with olfactory receptors. Specifically, the human odorant receptor OR2M3 is highly specific and narrowly tuned to detect this compound . This interaction triggers a signal transduction pathway that leads to the perception of its characteristic aroma.
相似化合物的比较
3-Mercapto-2-methylpenta-1-ol is unique among similar compounds due to its low odor threshold and specific interaction with OR2M3. Similar compounds include other 3-mercapto-2-methylalkan-1-ols, which also have onion-like aromas but are detected at different thresholds . These compounds include:
- 3-Mercapto-2-methylbutan-1-ol
- 3-Mercapto-2-methylhexan-1-ol
- 3-Mercapto-2-methylheptan-1-ol
生物活性
3-Mercapto-2-methylpenta-1-ol (also known as 3-mercapto-2-methylpentan-1-ol) is a sulfur-containing compound notable for its potent aroma and biological activities. This article explores its chemical properties, biological significance, and implications in food science and sensory perception.
Chemical Structure and Properties
This compound is characterized by its thiol group (-SH), which contributes to its strong odor profile. The compound has been identified as a key flavor component in various thermally processed foods, particularly in onions. Its chemical structure can be represented as follows:
The presence of the thiol group allows it to interact with various biological receptors, making it significant in both flavor chemistry and sensory biology.
Sensory Evaluation
The biological activity of this compound is primarily observed through its olfactory properties. Research indicates that this compound is detected at extremely low concentrations, with an odor threshold reported at approximately 0.5 parts per billion (ppb) . Sensory evaluations have shown that at low concentrations, it imparts pleasant meat broth, onion, and leek-like odors, while higher concentrations may lead to less desirable scents .
Olfactory Receptor Interaction
A significant aspect of the biological activity of this compound is its interaction with specific olfactory receptors. The human odorant receptor OR2M3 has been identified as uniquely responsive to this compound among a wide array of food odorants tested . This receptor's specificity suggests that this compound plays a critical role in the detection of onion aroma, which has implications for culinary applications and food processing.
Table 1: Key Findings on Olfactory Receptor Interaction
Study | Receptor | Response | Concentration (EC50) |
---|---|---|---|
Noe et al. (2017) | OR2M3 | Exclusive response to this compound | Submicromolar |
Copper Ion Interaction
Further studies have indicated that the presence of copper ions enhances the sensitivity of olfactory receptors to thiols, including this compound. In experiments where copper ions were supplemented, a significant increase in receptor response was observed, suggesting a complex interaction between thiols and metal ions that modulates olfactory perception .
Flavor Enhancement in Food Products
Due to its potent aroma, this compound is utilized in food formulations to enhance flavor profiles. Its high odor intensity allows for effective use in low concentrations, making it economically advantageous in flavoring applications .
Implications in Health and Nutrition
Research also explores the potential health benefits associated with the consumption of foods rich in sulfur-containing compounds like this compound. These compounds are believed to possess antioxidant properties and may contribute to various health benefits when included in the diet .
属性
IUPAC Name |
2-methyl-3-sulfanylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNNYNSJFKZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870267 | |
Record name | 2-Methyl-3-sulfanylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; onion like aroma | |
Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
50.00 °C. @ 0.50 mm Hg | |
Record name | 3-Mercapto-2-methylpentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |
Record name | 3-Mercapto-2-methylpentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.985-0.995 | |
Record name | 3-Mercapto-2-methylpentan-1-ol (racemic) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
227456-27-1 | |
Record name | 3-Mercapto-2-methylpentan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227456-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercapto-2-methylpentan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-sulfanylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Mercapto-2-methyl-pentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Pentanol, 3-mercapto-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-MERCAPTO-2-METHYLPENTAN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XRY329G5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Mercapto-2-methylpentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is so special about 3-mercapto-2-methylpentan-1-ol in terms of its aroma?
A1: 3-Mercapto-2-methylpentan-1-ol is a potent odorant responsible for the characteristic aroma of onions. It has an extremely low odor threshold in the pg/L range, meaning humans can detect it at incredibly low concentrations. [, ] This makes it a key food odorant, particularly within the Allium genus. [] Interestingly, its perceived aroma changes with concentration, ranging from pleasant meat broth and onion-like at low concentrations to potentially less desirable at higher levels. []
Q2: How is 3-mercapto-2-methylpentan-1-ol formed in onions?
A2: This compound isn't directly present in intact onions. Instead, it forms from specific precursors when the onion is cut. This suggests an enzymatic process is involved. [] While the exact pathway is still being investigated, research suggests 3-mercapto-2-methylpentanal as a potential intermediate in this formation process. []
Q3: What makes 3-mercapto-2-methylpentan-1-ol unique in its interaction with human olfactory receptors compared to other similar compounds?
A3: Unlike many odorants that activate multiple olfactory receptors, 3-mercapto-2-methylpentan-1-ol shows remarkably high specificity for a single human olfactory receptor, OR2M3. [, ] This narrow tuning is quite rare and suggests a dedicated role for OR2M3 in detecting this specific onion key food odorant. [] This specificity is further emphasized by the fact that even closely related compounds within the 3-mercapto-2-methylalkan-1-ols series, or OR2M3 from closely related species, do not elicit the same response. []
Q4: How does the concentration of 3-mercapto-2-methylpentan-1-ol change during cooking?
A4: Studies show a significant increase in 3-mercapto-2-methylpentan-1-ol concentration after cooking onions. Raw onions contain relatively low amounts (8-32 µg/kg), but this increases drastically upon slicing, storage, and cooking, reaching levels of 34-246 µg/kg. [] This further supports the theory of enzymatic formation from precursors upon disrupting the onion's cellular structure. Interestingly, utilizing simultaneous steam distillation-extraction during food preparation can lead to even higher concentrations, exceeding 1200 µg/kg. []
Q5: Beyond onions, are there other sources of 3-mercapto-2-methylpentan-1-ol in food?
A5: While most prominent in onions, 3-mercapto-2-methylpentan-1-ol is also found in other Allium species. It's been identified and quantified in chives, scallions, and leek. [] Surprisingly, garlic and bear's garlic, despite belonging to the same genus, were found to lack this compound. [] This highlights the specificity of its presence even within a closely related group of plants.
Q6: What is the significance of 3-mercapto-2-methylpentan-1-ol in the context of food science and culinary arts?
A6: This compound plays a crucial role in shaping the overall sensory experience of various dishes. Research on beef and pork gravies demonstrated its significant contribution to the characteristic "gravy-like" aroma. [] It was identified as a key odorant in both types of gravy, alongside other important compounds. [] Understanding its formation, concentration changes during cooking, and sensory impact can help chefs optimize flavor profiles in their dishes. Additionally, its high specificity for the OR2M3 receptor opens up possibilities for using it as a highly sensitive and specific marker for quality control and authentication in food products. []
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